

# Discovery and development of AZD2098

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Compound of Interest		
Compound Name:	AZD2098	
Cat. No.:	B15604377	Get Quote

An In-depth Technical Guide to the Discovery and Development of AZD2098

## Introduction

**AZD2098** is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] It was discovered and developed by AstraZeneca as a potential therapeutic agent.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **AZD2098**, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

## **Discovery and Lead Optimization**

The discovery of **AZD2098** began with a high-throughput screen (HTS) of a subset of the AstraZeneca compound bank to identify antagonists of the CCR4 receptor.[2][4][5] The initial hit that led to the development of **AZD2098** was N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1.[2][4][5] This lead-like compound served as the starting point for a lead optimization program that ultimately yielded **AZD2098** and a related compound, AZD1678.[2][4]

The following diagram illustrates the key phases in the discovery and optimization of **AZD2098**:





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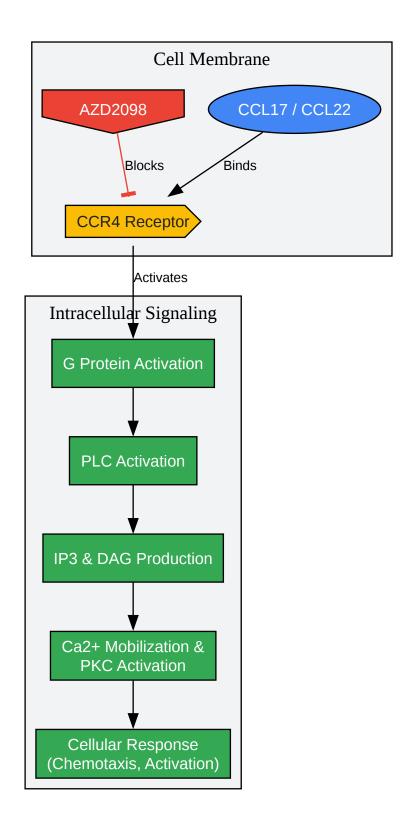
Figure 1: Drug discovery workflow for AZD2098.

## **Mechanism of Action and Signaling Pathway**

**AZD2098** functions as a selective antagonist of CCR4. CCR4 is a G protein-coupled receptor (GPCR) that is activated by the chemokines CCL17 (TARC) and CCL22 (MDC).[3] The binding of these chemokines to CCR4 on immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs), initiates a signaling cascade that leads to cell activation and chemotaxis.[3][5] By blocking this interaction, **AZD2098** can inhibit the migration of these immune cells to sites of inflammation or to the tumor microenvironment.[5]

The signaling pathway initiated by CCR4 activation is depicted below:





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